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A Head-to-Head Comparison of Allosteric SHP2
Inhibitors
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of three prominent

allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2

(SHP2): SHP099, TNO155, and RMC-4630. Despite a comprehensive search, no publicly

available preclinical data was found for a compound designated "Shp2-IN-33." Therefore, this

comparison focuses on these three well-characterized inhibitors, which are frequently cited in

preclinical and clinical research.

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling

pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[1][2]

Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a

compelling target for therapeutic intervention.[3] Allosteric inhibitors stabilize SHP2 in an

inactive conformation, preventing its activation and downstream signaling.[4] This guide

summarizes key preclinical data to aid researchers in evaluating and selecting appropriate

inhibitors for their studies.

Quantitative Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15623344?utm_src=pdf-interest
https://www.benchchem.com/product/b15623344?utm_src=pdf-body
https://sellerslab.org/wp-content/uploads/2020/07/Chen2016.pdf
https://www.bocsci.com/blog/the-research-progress-in-shp2-and-the-inhibitors/
https://aacrjournals.org/clincancerres/article/27/1/342/83701/Combinations-with-Allosteric-SHP2-Inhibitor-TNO155
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_PERK_Signaling_in_PERK_IN_6_Treated_Cells.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of

SHP099, TNO155, and RMC-4630 based on available preclinical data.

Table 1: Biochemical Inhibitory Potency against SHP2

Inhibitor IC50 (nM) Assay Conditions

SHP099 71

Full-length SHP2 with 2P-IRS-

1 peptide activation, DiFMUP

substrate.[1]

TNO155 11 Wild-type SHP2.[2][5]

RMC-4630 1.29
Full-length SHP2, probe

substrate.

Table 2: Cellular Potency in Inhibiting pERK

Inhibitor Cell Line IC50 (nM)

SHP099 KYSE-520 ~250

MDA-MB-468 ~250

TNO155 KYSE-520 8

RMC-4630 PC9 14

Table 3: In Vivo Antitumor Efficacy in Xenograft Models
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Inhibitor Xenograft Model Dosing Regimen
Tumor Growth
Inhibition (TGI) /
Effect

SHP099 KYSE-520 100 mg/kg, oral, daily
Marked tumor growth

inhibition.[1]

B16F10
75-100 mg/kg, oral,

daily

Reduced tumor

growth.[6]

HNSCC PDX
75 mg/kg, oral, 6

days/week

Antitumor effects

observed.[7]

TNO155 HT-29
20 mg/kg, oral, twice

daily

Moderate tumor

growth inhibition as a

single agent.[8]

Kelly (Neuroblastoma)
20 mg/kg, oral, twice

daily

Delayed tumor

growth.[8]

RMC-4630 KRAS-mutant NSCLC Not specified
Disease control rate of

58% in patients.[9]

RPMI-8226 (Multiple

Myeloma)
30 mg/kg, oral, daily

Reduced tumor size,

growth, and weight.

[10]

Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the mechanism of action and evaluation

methods for these inhibitors, the following diagrams illustrate the relevant signaling pathway

and typical experimental workflows.
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Caption: SHP2 signaling pathway and the mechanism of allosteric inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15623344?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Incubation & Reaction

Detection & Analysis

Prepare Reagents:
- Purified full-length SHP2

- Activating Peptide (e.g., p-IRS1)
- Substrate (e.g., DiFMUP)

- Assay Buffer
- Test Inhibitors (serial dilutions)

Pre-incubate SHP2 and
activating peptide.

Add serially diluted
inhibitor or vehicle (DMSO).

Initiate reaction by
adding DiFMUP substrate.

Measure fluorescence kinetically
(Ex/Em ~350/450 nm).

Calculate initial reaction rates.

Plot % inhibition vs.
inhibitor concentration.

Determine IC50 value
using non-linear regression.

 

Cell Culture & Treatment

Lysis & Quantification

Western Blot

Seed cells (e.g., KYSE-520)
in multi-well plates.

Treat with serial dilutions
of inhibitor or vehicle.

Incubate for a defined period.

Lyse cells in buffer with
phosphatase inhibitors.

Quantify total protein
concentration (e.g., BCA assay).

Separate proteins by SDS-PAGE.

Transfer proteins to a membrane.

Block non-specific binding sites.

Incubate with primary antibodies
(anti-pERK, anti-total ERK).

Incubate with HRP-conjugated
secondary antibodies.

Detect chemiluminescence.

Quantify band intensity and
calculate IC50.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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